molecular formula C16H26N4O3S B6804750 N-[(1-methyl-4-morpholin-4-ylpiperidin-4-yl)methyl]pyridine-2-sulfonamide

N-[(1-methyl-4-morpholin-4-ylpiperidin-4-yl)methyl]pyridine-2-sulfonamide

Cat. No.: B6804750
M. Wt: 354.5 g/mol
InChI Key: RZZCEUFZJJVZCL-UHFFFAOYSA-N
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Description

N-[(1-methyl-4-morpholin-4-ylpiperidin-4-yl)methyl]pyridine-2-sulfonamide is a complex organic compound that features a combination of morpholine, piperidine, and pyridine moieties

Properties

IUPAC Name

N-[(1-methyl-4-morpholin-4-ylpiperidin-4-yl)methyl]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-19-8-5-16(6-9-19,20-10-12-23-13-11-20)14-18-24(21,22)15-4-2-3-7-17-15/h2-4,7,18H,5-6,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZCEUFZJJVZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CNS(=O)(=O)C2=CC=CC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4-morpholin-4-ylpiperidin-4-yl)methyl]pyridine-2-sulfonamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the Mannich reaction, where a piperidine derivative is reacted with formaldehyde and a secondary amine, such as morpholine, under acidic conditions.

  • Introduction of the Pyridine Moiety: : The piperidine intermediate is then reacted with a pyridine derivative. This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the pyridine ring.

  • Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyridine-piperidine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine and morpholine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can be performed on the pyridine ring, converting it to a piperidine derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo various substitution reactions, particularly nucleophilic substitutions on the pyridine ring. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce fully saturated piperidine derivatives.

Scientific Research Applications

N-[(1-methyl-4-morph

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